molecular formula C15H19ClO3 B1326123 Ethyl 7-(2-chlorophenyl)-7-oxoheptanoate CAS No. 898759-07-4

Ethyl 7-(2-chlorophenyl)-7-oxoheptanoate

Cat. No.: B1326123
CAS No.: 898759-07-4
M. Wt: 282.76 g/mol
InChI Key: UTUKOFLAPWIZDN-UHFFFAOYSA-N
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Description

Ethyl 7-(2-chlorophenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a heptanoic acid chain, which is further substituted with a 2-chlorophenyl group and a ketone functional group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 7-(2-chlorophenyl)-7-oxoheptanoate can be synthesized through several synthetic routes. One common method involves the esterification of 7-(2-chlorophenyl)-7-oxoheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another synthetic route involves the Claisen condensation of ethyl acetoacetate with 2-chlorobenzaldehyde, followed by hydrolysis and decarboxylation to yield the desired product. This method requires careful control of reaction conditions, including temperature and pH, to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2-chlorophenyl)-7-oxoheptanoate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 7-(2-chlorophenyl)-7-oxoheptanoic acid.

    Reduction: 7-(2-chlorophenyl)-7-hydroxyheptanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-(2-chlorophenyl)-7-oxoheptanoate has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Biological Research: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 7-(2-chlorophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active site residues of enzymes, influencing their catalytic activity. Additionally, the 2-chlorophenyl group can interact with hydrophobic pockets within proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-(2-bromophenyl)-7-oxoheptanoate
  • Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate
  • Ethyl 7-(2-methylphenyl)-7-oxoheptanoate

Uniqueness

Ethyl 7-(2-chlorophenyl)-7-oxoheptanoate is unique due to the presence of the chlorine atom on the phenyl ring, which imparts distinct electronic and steric properties. This influences its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

ethyl 7-(2-chlorophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO3/c1-2-19-15(18)11-5-3-4-10-14(17)12-8-6-7-9-13(12)16/h6-9H,2-5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUKOFLAPWIZDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645863
Record name Ethyl 7-(2-chlorophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-07-4
Record name Ethyl 7-(2-chlorophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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